molecular formula C12H17NO2 B000875 Ciclopirox CAS No. 29342-05-0

Ciclopirox

Cat. No. B000875
CAS RN: 29342-05-0
M. Wt: 207.27 g/mol
InChI Key: SCKYRAXSEDYPSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spirocyclic compounds, including those related to ciclopirox, involves techniques that enable the fine-tuning of the molecule's physicochemical properties. Spirocyclic scaffolds are integral to drug design due to their ability to modulate a drug's conformational dynamics and improve its pharmacokinetic and pharmacodynamic profiles. However, the synthesis of such compounds can be challenging due to their complexity. Advanced synthetic methodologies, including high-throughput synthesis and computational techniques, have facilitated the optimization of these processes, leading to more efficient production of spirocyclic drugs (Batista, Pinto, & Silva, 2022).

Scientific Research Applications

  • Cancer Treatment : Ciclopirox (CPX) exhibits promising potential in cancer therapy. It has been shown to inhibit tumor growth in various cancers such as breast cancer, rhabdomyosarcoma, and colon adenocarcinoma. Additionally, it enhances the effectiveness of other cancer drugs and has been found to inhibit glioblastoma multiforme growth synergistically when combined with bortezomib (Shen & Huang, 2016); (Zhou et al., 2010); (Su et al., 2021).

  • Neurological Disorders : A derivative of ciclopirox, Compound 11Ola, significantly reduces brain infarction and alleviates neurological deficits in stroke models, suggesting its potential as a treatment for ischemic stroke (Hu et al., 2020).

  • Antileukemia Activity : Ciclopirox enhances the antileukemia properties of parthenolide by inhibiting mTOR, a critical pathway in acute myeloid leukemia (Sen et al., 2013).

  • Yeast Infections : It inhibits multiple aspects of cell growth and metabolism in yeast, highlighting its potential against various yeast infections (Leem et al., 2003).

  • Dermatological Applications : Ciclopirox olamine cream is effective in treating superficial dermatophyte or yeast infections and onychomycoses, a fungal infection of the nails (Jue, Dawson, & Brogden, 1985); (Bohn & Kraemer, 2000).

  • Antimicrobial and Anti-inflammatory Properties : Ciclopirox has a broad-spectrum antifungal activity, antibacterial activity, and anti-inflammatory properties, making it versatile in treating various infections (Gupta & Plott, 2004).

  • Hematologic Malignancies : Oral ciclopirox olamine has shown biological activity in a phase I study in patients with advanced hematologic malignancies, indicating its potential in this domain (Minden et al., 2014).

Safety And Hazards

Ciclopirox may cause serious side effects. Stop using ciclopirox topical and call your doctor at once if you have: unusual or severe itching, redness, burning, dryness, or irritation of treated skin; or discoloration or other changes in the nails . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

Ciclopirox is currently well established in treating fungal skin infections and vaginal candidiasis. More recently, the drug has been clinically investigated in seborrheic dermatitis and onychomycosis, showing good efficacy and excellent tolerability . Future research may focus on optimizing its efficacy and target identification .

properties

IUPAC Name

6-cyclohexyl-1-hydroxy-4-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10/h7-8,10,15H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKYRAXSEDYPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)C2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048564
Record name Ciclopirox
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Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ciclopirox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015319
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.41e+00 g/L
Record name Ciclopirox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015319
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Unlike antifungals such as itraconazole and terbinafine, which affect sterol synthesis, ciclopirox is thought to act through the chelation of polyvalent metal cations, such as Fe3+ and Al3+. These cations inhibit many enzymes, including cytochromes, thus disrupting cellular activities such as mitochondrial electron transport processes and energy production. Ciclopirox also appears to modify the plasma membrane of fungi, resulting in the disorganization of internal structures. The anti-inflammatory action of ciclopirox is most likely due to inhibition of 5-lipoxygenase and cyclooxygenase. ciclopirox may exert its effect by disrupting DNA repair, cell division signals and structures (mitotic spindles) as well as some elements of intracellular transport.
Record name Ciclopirox
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Product Name

Ciclopirox

CAS RN

29342-05-0
Record name Ciclopirox
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Record name Ciclopirox [USAN:USP:INN:BAN]
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Record name Ciclopirox
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Record name Ciclopirox
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Record name Ciclopirox
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Record name CICLOPIROX
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Record name Ciclopirox
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URL http://www.hmdb.ca/metabolites/HMDB0015319
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

144 °C
Record name Ciclopirox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01188
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ciclopirox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015319
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

20 g of 4-methyl-6-cyclohexyl-2-pyrone, 8 g of hydroxylamine sulfate and 50 g of imidazole were heated to 90° C. Further 10 g of hydroxylamine sulfate were added portionwise in the course of 3 hours. After a reaction time of 5 hours, the mixture was worked up. 11.8 g of 1-hydroxy-4-methyl-6-cyclohexyl-2-pyridone melting at 143° C were obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2 g of 4-methyl-6-cyclohexyl-2-pyrone and 1 g of hydroxylamine were dissolved in a mixture of 1.5 g of 2-aminopyridine and 4.5 g of 2-amino-6-methylpyridine and stored for 9 days at room temperature. After the usual working up, there were obtained 0.79 g (37 %) of 1-hydroxy-4-methyl-6-cyclohexyl-2-pyridone melting at 143° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone, 1-hydroxy-4-methyl-6-n-hexyl, -6-iso-hexyl-, 6-n-heptyl- or -6-isoheptyl-2-pyridone, 1-hydroxy-4-methyl-6-octyl- or -6-isooctyl-2-pyridone, in particular 1-hydroxy-4-methyl-6-cyclohexylmethyl- or 6-cyclohexylethyl-2-pyridone, it being possible for the cyclohexyl radical in each case also to carry a methyl radical, 1-hydroxy-4-methyl-6-(2-bicyclo[2,2,1]heptyl)-2-pyridone, 1-hydroxy-3,4-dimethyl-6-benzyl- or -6-dimethylbenzyl-2-pyridone or 1-hydroxy-4-methyl-6-(β-phenylethyl-2-pyridone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6-n-heptyl- or -6-isoheptyl-2-pyridone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1-hydroxy-4-methyl-6-octyl- or -6-isooctyl-2-pyridone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cyclohexyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
1-hydroxy-3,4-dimethyl-6-benzyl- or -6-dimethylbenzyl-2-pyridone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
1-hydroxy-4-methyl-6-cyclohexylmethyl- or 6-cyclohexylethyl-2-pyridone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ciclopirox
Reactant of Route 2
Ciclopirox
Reactant of Route 3
Ciclopirox
Reactant of Route 4
Ciclopirox
Reactant of Route 5
Ciclopirox
Reactant of Route 6
Ciclopirox

Citations

For This Compound
11,300
Citations
A Subissi, D Monti, G Togni, F Mailland - Drugs, 2010 - Springer
… [5,6] Ciclopirox, including its salt ciclopirox olamine, is a … ciclopirox in any respect, no distinction is made between the two forms ciclopirox and ciclopirox olamine and the term ‘ciclopirox’ …
Number of citations: 193 link.springer.com
SG Jue, GW Dawson, RN Brogden - Drugs, 1985 - Springer
… The efficacy of ciclopirox olamine cream has been … ciclopirox olamine was comparable to or better than clotrimazole in efficacy and caused a similar number of side effects. Ciclopirox …
Number of citations: 121 link.springer.com
BB Abrams, H Hänel, T Hoehler - Clinics in dermatology, 1991 - Elsevier
Ciclopirox olamine is a hydroxypyridone antifungal agent that is structurally unrelated to the common imidazole derivatives or other antifungals (Fig 1). Its antimicrobial and clinical …
Number of citations: 97 www.sciencedirect.com
H Zhou, T Shen, Y Luo, L Liu, W Chen… - … Journal of cancer, 2010 - Wiley Online Library
Ciclopirox olamine (CPX) is a synthetic antifungal agent clinically used to treat mycoses of the skin and nails. Here, we show that CPX inhibited tumor growth in human breast cancer …
Number of citations: 120 onlinelibrary.wiley.com
K Tabara, AE Szewczyk, W Bienias… - … in Dermatology and …, 2015 - termedia.pl
… Amorolfine and ciclopirox are valuable therapeutic … ciclopirox penetration through the nail plate is provided by transungual drug delivery systems. Although amorolfine and ciclopirox …
Number of citations: 75 www.termedia.pl
M Bohn, KT Kraemer - Journal of the American Academy of Dermatology, 2000 - Elsevier
Ciclopirox is a synthetic hydroxypyridone antifungal agent. In contrast … ciclopirox; therefore interactions with drugs metabolized via the cytochrome P 450 system are unlikely. Ciclopirox …
Number of citations: 181 www.sciencedirect.com
S Sonthalia, M Agrawal, VN Sehgal - Indian dermatology online …, 2019 - ncbi.nlm.nih.gov
… as ciclopirox and in its salt form as CPO. CPO 1% is equivalent to 0.77% ciclopirox.[2] … antifungal agents against dermatophytes revealed that ciclopirox had the second lowest MIC value …
Number of citations: 38 www.ncbi.nlm.nih.gov
MD Minden, DE Hogge, SJ Weir… - American journal of …, 2014 - Wiley Online Library
The antimycotic ciclopirox olamine is an intracellular iron chelator that has anticancer activity in vitro and in vivo. We developed an oral formulation of ciclopirox olamine and conducted …
Number of citations: 97 onlinelibrary.wiley.com
AK Gupta, T Plott - International journal of dermatology, 2004 - academia.edu
… of ciclopirox.Genetic studies of Candida albicans showed that in the presence of ciclopirox, iron… The results of this study strongly suggested that ciclopirox is associated with reduced iron …
Number of citations: 84 www.academia.edu
T Linden, DM Katschinski, K Eckhardt… - The FASEB …, 2003 - Wiley Online Library
The heterodimeric hypoxia‐inducible factor (HIF)‐1 is a master regulator of oxygen homeostasis. Protein stability and transactivation function of the α subunit are controlled by iron‐ and …
Number of citations: 157 faseb.onlinelibrary.wiley.com

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